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Compound of Interest

Compound Name:
4-(4-Chlorophenyl)thiazole-2-

carboxylic acid

Cat. No.: B1369437 Get Quote

An In-depth Technical Guide to the Chemical Properties of 4-(4-Chlorophenyl)thiazole-2-
carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract
4-(4-Chlorophenyl)thiazole-2-carboxylic acid is a heterocyclic building block of significant

interest in medicinal chemistry and materials science. Its rigid scaffold, featuring a thiazole

core, a reactive carboxylic acid handle, and a lipophilic chlorophenyl group, provides a versatile

platform for the synthesis of novel compounds with diverse pharmacological profiles. This guide

offers a comprehensive exploration of its chemical properties, synthesis, spectral

characteristics, reactivity, and applications, providing researchers with the foundational

knowledge required for its effective utilization in drug discovery and development programs.

Core Chemical Identity and Physicochemical
Properties
4-(4-Chlorophenyl)thiazole-2-carboxylic acid is a solid, off-white compound at room

temperature.[1][2] The core structure consists of a central five-membered thiazole ring. This

ring is substituted at the C4 position with a 4-chlorophenyl group and at the C2 position with a

carboxylic acid functional group. The presence of the chlorine atom on the phenyl ring is a
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common feature in many bioactive molecules, often influencing metabolic stability and receptor

binding affinity.[3]

Property Value Reference(s)

IUPAC Name
4-(4-chlorophenyl)thiazole-2-

carboxylic acid
[4]

CAS Number 779320-20-6 [1][4][5]

Molecular Formula C₁₀H₆ClNO₂S [1][6]

Molecular Weight 239.68 g/mol [1][6]

Appearance Solid, Off-white solid [1][2]

Purity Typically ≥95-97% [2][4]

SMILES
O=C(O)C1=NC(C2=CC=C(Cl)

C=C2)=CS1
[1][4]

InChI

1S/C10H6ClNO2S/c11-7-3-1-

6(2-4-7)8-5-15-9(12-

8)10(13)14/h1-5H,(H,13,14)

[1]

InChIKey
JOMOAMJPPUFTSI-

UHFFFAOYSA-N
[1]

Stability and Storage: The compound should be stored in a cool, dry place, with recommended

temperatures between 0-8°C to ensure long-term stability.[2][7]

Synthesis and Mechanistic Insights
The construction of the 4-arylthiazole scaffold is most reliably achieved via the Hantzsch

thiazole synthesis, a classic condensation reaction first described in 1887.[8][9] This method

remains a cornerstone of heterocyclic chemistry due to its efficiency and broad substrate

scope.

Mechanism: The Hantzsch synthesis involves the reaction between an α-haloketone and a

thioamide. For the target molecule, the key precursors are 2-bromo-1-(4-chlorophenyl)ethan-1-
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one and thiooxamide (or a derivative thereof). The reaction proceeds through a well-

established pathway:

Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the

electrophilic α-carbon of the haloketone, displacing the bromide ion.

Cyclization: The nitrogen atom of the resulting intermediate then undergoes an

intramolecular nucleophilic attack on the carbonyl carbon.

Dehydration: The final step is an acid-catalyzed dehydration of the heterocyclic alcohol

intermediate to form the aromatic thiazole ring.

Fig. 1: Hantzsch Thiazole Synthesis Mechanism

2-bromo-1-(4-chlorophenyl)ethan-1-one
Nucleophilic Substitution

Intermediate

1. Nucleophilic Attack

Thiooxamide

+

Cyclized Intermediate
(Thiazoline)

2. Intramolecular Cyclization 4-(4-Chlorophenyl)thiazole-
2-carboxamide

3. Dehydration 4-(4-Chlorophenyl)thiazole-
2-carboxylic acid

Hydrolysis

Click to download full resolution via product page

Caption: Fig. 1: Hantzsch Thiazole Synthesis Mechanism

Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a representative procedure based on established Hantzsch synthesis

methodologies.[9]

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux

condenser, dissolve 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.0 eq.) in absolute ethanol.

Reagent Addition: Add thiooxamide (1.1 eq.) to the solution.

Reflux: Heat the reaction mixture to reflux (approximately 78°C) with vigorous stirring.
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Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the

starting materials are consumed (typically 2-4 hours).

Workup: Allow the mixture to cool to room temperature. The resulting product, 4-(4-

chlorophenyl)thiazole-2-carboxamide, may precipitate. Collect the solid by filtration.

Hydrolysis: The collected amide is then hydrolyzed to the carboxylic acid by heating in an

acidic or basic aqueous solution (e.g., refluxing with 6M HCl).

Purification: After cooling, the carboxylic acid product is collected by filtration, washed with

cold water, and can be further purified by recrystallization from a suitable solvent like ethanol

or acetic acid.

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, IR,

and mass spectrometry.

Spectral Analysis and Structural Elucidation
Spectroscopic methods are essential for confirming the identity and purity of 4-(4-
chlorophenyl)thiazole-2-carboxylic acid. The expected spectral data are summarized below,

based on analyses of structurally similar compounds.[10][11][12][13]
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Technique Feature
Expected Chemical
Shift / Wavenumber

Rationale

¹H NMR Thiazole H-5 δ 7.5-8.5 ppm (singlet)

The sole proton on the

electron-deficient

thiazole ring.

Phenyl H-2', H-6'
δ 7.8-8.2 ppm

(doublet)

Protons ortho to the

thiazole ring.

Phenyl H-3', H-5'
δ 7.4-7.6 ppm

(doublet)

Protons ortho to the

chlorine atom.

Carboxylic Acid OH
δ 12.0-13.0 ppm

(broad singlet)

Exchangeable acidic

proton.

¹³C NMR Carboxylic C=O δ 160-170 ppm
Carbonyl carbon of

the carboxylic acid.

Thiazole C2 δ 165-175 ppm

Carbon atom attached

to the carboxylic acid

and nitrogen.

Thiazole C4 δ 145-155 ppm

Carbon atom attached

to the chlorophenyl

group.

Thiazole C5 δ 115-125 ppm
Carbon atom bearing

the H-5 proton.

Phenyl Carbons δ 128-140 ppm

Aromatic carbons,

with distinct signals for

C1', C2'/6', C3'/5', and

C4'.

IR Spectroscopy O-H stretch (acid)
2500-3300 cm⁻¹

(broad)

Characteristic broad

absorption of a

carboxylic acid O-H

bond.

C=O stretch (acid) ~1700 cm⁻¹ (strong)
Carbonyl stretching

vibration.
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C=N / C=C stretch
1450-1600 cm⁻¹

(medium)

Aromatic and

heteroaromatic ring

vibrations.

C-Cl stretch 1000-1100 cm⁻¹
Stretching vibration of

the aryl-chloride bond.

Mass Spectrometry Molecular Ion (M⁺) m/z ≈ 239

Corresponding to the

molecular weight of

C₁₀H₆³⁵ClNO₂S.

Isotope Peak (M+2) m/z ≈ 241

A peak with ~33% the

intensity of M⁺,

characteristic of the

³⁷Cl isotope.

Chemical Reactivity and Synthetic Potential
The molecule possesses three key regions of reactivity: the carboxylic acid group, the thiazole

ring, and the chlorophenyl moiety. This trifunctional nature makes it a highly valuable synthetic

intermediate.

4-(4-Chlorophenyl)thiazole-
2-carboxylic acid

Esterification
(R-OH, H⁺)

Amide Coupling
(R-NH₂, coupling agent)

Acid Chloride Formation
(SOCl₂)

Electrophilic Aromatic
Substitution (e.g., Bromination)

Nucleophilic Aromatic
Substitution (SNAr)

Click to download full resolution via product page

Caption: Fig. 2: Key Reaction Pathways

Carboxylic Acid Moiety: This is the most versatile functional group for derivatization.

Standard organic transformations can be readily applied.
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Esterification: Reaction with alcohols under acidic conditions yields the corresponding

esters.

Amide Formation: Coupling with amines using standard reagents (e.g., HATU, EDC)

produces a diverse range of amides, a common linkage in bioactive molecules.[14]

Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride

converts the carboxylic acid to the highly reactive acid chloride, which is a precursor for

Friedel-Crafts acylations and other reactions.[15]

Thiazole Ring: The thiazole ring is an electron-deficient aromatic system. The electron-

withdrawing effects of the carboxylic acid and chlorophenyl groups further deactivate the ring

towards electrophilic substitution. However, reactions like bromination at the C5 position may

be possible under forcing conditions.

4-Chlorophenyl Group: The chlorine atom can potentially be displaced via nucleophilic

aromatic substitution (SNAr) reactions, although this typically requires harsh conditions or

activation by additional electron-withdrawing groups. More commonly, this group is retained

to provide lipophilicity and specific steric and electronic interactions with biological targets.

Applications in Drug Discovery and Materials
Science
The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous

approved drugs.[3][16] Derivatives of 4-(4-chlorophenyl)thiazole have demonstrated a wide

spectrum of therapeutic potential.

Antimicrobial and Antifungal Agents: The thiazole core is present in many compounds with

potent activity against bacterial and fungal pathogens.[2][9]

Anticancer Agents: Numerous studies have explored 4-arylthiazole derivatives as inhibitors

of various kinases and other targets relevant to oncology.[9][14][16] The 4-chlorophenyl

substituent, in particular, is frequently found in potent enzyme inhibitors.[17]

Antiparasitic Agents: Novel derivatives based on the 4-(4-chlorophenyl)thiazole scaffold have

been synthesized and evaluated as potential treatments for neglected tropical diseases like
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leishmaniasis and Chagas disease.[10]

Agrochemicals: The compound serves as an intermediate in the formulation of effective

herbicides and fungicides, contributing to crop protection.[2][7]

Materials Science: The rigid, aromatic nature of the molecule makes it a candidate for

incorporation into novel polymers and coatings.[2]

Safety, Handling, and Storage
As a laboratory chemical, 4-(4-Chlorophenyl)thiazole-2-carboxylic acid must be handled

with appropriate safety precautions.

GHS Classification: The compound is classified as Acute Toxicity, Oral, Category 4.[1][6]

Hazard Statements: H302: Harmful if swallowed.[1][6]

Pictogram: GHS07 (Exclamation Mark).[1]

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses,

gloves, and a lab coat, should be worn.

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated

area or a fume hood.

Storage: Store in a tightly sealed container in a cool (0-8°C), dry environment away from

incompatible materials.[2]

Conclusion
4-(4-Chlorophenyl)thiazole-2-carboxylic acid is a synthetically accessible and highly

versatile building block. Its well-defined chemical properties, predictable reactivity, and the

established biological significance of its core structure make it an invaluable tool for chemists

and pharmacologists. A thorough understanding of its synthesis, spectral features, and

reactivity, as outlined in this guide, empowers researchers to leverage this compound for the

design and development of next-generation pharmaceuticals, agrochemicals, and advanced

materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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